1-(Cyclobutylmethyl)-3-(trifluoromethyl)-1H-pyrazole-5-carboxylic acid
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Overview
Description
1-(Cyclobutylmethyl)-3-(trifluoromethyl)-1H-pyrazole-5-carboxylic acid is a compound that has garnered significant interest in the fields of chemistry and pharmaceuticals. The presence of a trifluoromethyl group and a pyrazole ring in its structure imparts unique chemical properties, making it a valuable compound for various applications.
Scientific Research Applications
1-(Cyclobutylmethyl)-3-(trifluoromethyl)-1H-pyrazole-5-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions.
Industry: The compound is used in the development of agrochemicals and materials with unique properties
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method involves the cyclization of appropriate precursors under controlled conditions, followed by trifluoromethylation using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonates .
Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of microreactor systems can enhance the efficiency and sustainability of the synthesis .
Chemical Reactions Analysis
Types of Reactions: 1-(Cyclobutylmethyl)-3-(trifluoromethyl)-1H-pyrazole-5-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield different derivatives depending on the conditions and reagents used.
Substitution: The trifluoromethyl group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like nucleophiles (e.g., amines, thiols) can be used for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .
Mechanism of Action
The mechanism of action of 1-(Cyclobutylmethyl)-3-(trifluoromethyl)-1H-pyrazole-5-carboxylic acid involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with enzymes or receptors, modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
- 1-(Cyclopropylmethyl)-3-(trifluoromethyl)-1H-pyrazole-5-carboxylic acid
- 1-(Cyclohexylmethyl)-3-(trifluoromethyl)-1H-pyrazole-5-carboxylic acid
Comparison: Compared to its analogs, 1-(Cyclobutylmethyl)-3-(trifluoromethyl)-1H-pyrazole-5-carboxylic acid exhibits unique properties due to the cyclobutylmethyl group. This group imparts different steric and electronic effects, influencing the compound’s reactivity and biological activity .
Properties
IUPAC Name |
2-(cyclobutylmethyl)-5-(trifluoromethyl)pyrazole-3-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11F3N2O2/c11-10(12,13)8-4-7(9(16)17)15(14-8)5-6-2-1-3-6/h4,6H,1-3,5H2,(H,16,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JXJXGQYRKNTSTH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)CN2C(=CC(=N2)C(F)(F)F)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11F3N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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